[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 35803-88-4
VCID: VC8399789
InChI: InChI=1S/C10H15NO.ClH/c1-11-8-7-9-3-5-10(12-2)6-4-9;/h3-6,11H,7-8H2,1-2H3;1H
SMILES: CNCCC1=CC=C(C=C1)OC.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

CAS No.: 35803-88-4

Cat. No.: VC8399789

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride - 35803-88-4

Specification

CAS No. 35803-88-4
Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-methylethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-11-8-7-9-3-5-10(12-2)6-4-9;/h3-6,11H,7-8H2,1-2H3;1H
Standard InChI Key OKFAFCXFBQMJQX-UHFFFAOYSA-N
SMILES CNCCC1=CC=C(C=C1)OC.Cl
Canonical SMILES CNCCC1=CC=C(C=C1)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name for this compound is 2-(4-methoxyphenyl)-N-methylethanamine hydrochloride. It is systematically characterized as a secondary amine salt, where the protonated amine forms a chloride ion pair. The parent amine, p-methoxy-N-methylphenethylamine (CID: 104735), is functionalized with a methoxy group (-OCH3_3) at the para position of the phenyl ring and a methyl group (-CH3_3) on the ethylamine nitrogen . The hydrochloride salt enhances stability and aqueous solubility, which is critical for laboratory handling and potential formulation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H16ClNO\text{C}_{10}\text{H}_{16}\text{ClNO}PubChem
Molecular Weight201.69 g/molPubChem
SMILES NotationCNCCC1=CC=C(C=C1)OC.ClPubChem
InChI KeyOKFAFCXFBQMJQX-UHFFFAOYSA-NPubChem

Synthesis and Manufacturing

Synthetic Routes

The synthesis of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride likely involves reductive amination or alkylation strategies. A plausible route begins with 4-methoxyphenethyl alcohol, which undergoes conversion to the corresponding bromide or chloride followed by reaction with methylamine. Subsequent acidification with hydrochloric acid yields the hydrochloride salt.

Although no direct synthesis is documented in the provided sources, patent CN102557985A describes methods for preparing 4-methoxyphenyl hydrazine hydrochloride, which shares functional group manipulation steps . For example, diazotization and reduction techniques used in hydrazine synthesis could be adapted for phenethylamine derivatives by modifying reaction conditions and reagents .

Optimization Challenges

Key challenges in synthesizing this compound include controlling regioselectivity during alkylation and minimizing byproducts such as tertiary amines. The use of low-temperature diazotization (0–5°C) and stoichiometric control of reagents, as seen in related syntheses, may improve yields . Scalability remains unverified, as industrial production data are absent from accessible literature.

Analytical Characterization

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy would reveal characteristic signals for the methoxy group (~3.8 ppm for 1H^1\text{H}), aromatic protons (~6.8–7.2 ppm), and methylamine protons (~2.2–2.5 ppm). Mass spectrometry (MS) should show a molecular ion peak at m/z 201.69, corresponding to the molecular weight .

Table 2: Predicted Spectroscopic Data

TechniqueKey Features
1H^1\text{H} NMR- OCH3_3: δ 3.8 (s, 3H)
- Aromatic H: δ 6.8–7.2 (m, 4H)
- N-CH3_3: δ 2.4 (s, 3H)
MS (ESI+)[M+H]+^+ at m/z 166.1 (free base)

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is suitable for purity assessment. Reverse-phase columns (C18) using acetonitrile/water gradients would separate the compound from potential impurities .

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